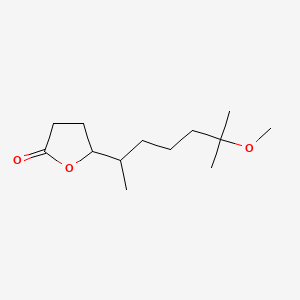![molecular formula C42H34N4O2 B13766804 1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol CAS No. 66085-70-9](/img/structure/B13766804.png)
1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of the functional group R-N=N-R’. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol typically involves a multi-step process. The initial step often includes the diazotization of 2-hydroxy-1-naphthylamine, followed by coupling with 2,5-dimethylphenylamine. The resulting intermediate is then further reacted with benzyl chloride and finally coupled with 2-methylphenylamine under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality. Industrial reactors and continuous flow systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the cleavage of the azo bond, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents and modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or hydrogen in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a staining agent in histological studies to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and coatings.
作用機序
The mechanism of action of 1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol primarily involves its interaction with molecular targets through its azo group. The compound can form stable complexes with metal ions, which can enhance its stability and coloration properties. Additionally, the presence of hydroxyl and methyl groups allows for hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity.
Similar Compounds:
- 4-[(2-Hydroxy-1-naphthyl)azo]benzenesulphonic acid
- 1-[(2-Hydroxy-4-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic acid trisodium salt
Uniqueness: this compound stands out due to its complex structure, which imparts unique coloration properties and stability. The presence of multiple aromatic rings and functional groups allows for diverse chemical modifications, making it highly versatile for various applications.
特性
| 66085-70-9 | |
分子式 |
C42H34N4O2 |
分子量 |
626.7 g/mol |
IUPAC名 |
1-[[4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2,5-dimethylphenyl]-phenylmethyl]-2-methylphenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C42H34N4O2/c1-26-25-37(44-46-42-34-16-10-8-12-30(34)19-22-39(42)48)28(3)24-35(26)40(31-13-5-4-6-14-31)32-17-20-36(27(2)23-32)43-45-41-33-15-9-7-11-29(33)18-21-38(41)47/h4-25,40,47-48H,1-3H3 |
InChIキー |
QKBDUVOVAJJXGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC3=CC=CC=C32)O)C)C(C4=CC=CC=C4)C5=CC(=C(C=C5)N=NC6=C(C=CC7=CC=CC=C76)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)



![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13766759.png)
![N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13766776.png)
